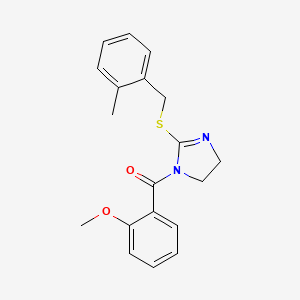

![molecular formula C13H15N3O B2650437 3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one CAS No. 1338683-56-9](/img/structure/B2650437.png)

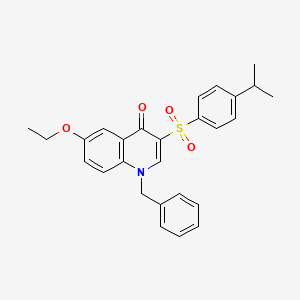

3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a heterocyclic organic compound that has been widely studied for its potential in various scientific research applications. This compound is also known as HT-0712 and has a molecular formula of C16H18N4O.5]dec-3-en-2-one.

Aplicaciones Científicas De Investigación

Antipsychotic Agents : A derivative of 3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one, specifically 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one, has been shown to possess antipsychotic profiles. This was evident in biochemical and behavioral pharmacological test models, suggesting potential use in treating psychiatric disorders (Wise et al., 1985).

Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors : Derivatives containing the triazaspiro[4.5]dec-8-ene benzylidine and thiazolidinone ring systems have shown potential as epidermal growth factor receptor inhibitors and exhibited moderate antiproliferative activity against breast cancer cell lines (Fleita et al., 2013).

Opioid Receptor Modulators : Some N-biarylalkyl derivatives of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones demonstrated enhanced affinity for the mu-opioid receptor, suggesting their potential application in pain management and addiction treatment (Jordan et al., 2005).

Ultrasound-Assisted Synthesis : The ultrasound-assisted synthesis method for creating 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives has been developed. This method offers environmental friendliness, energy efficiency, and greater selectivity (Velupula et al., 2021).

Bradykinin B2 Receptor Antagonist : A novel bradykinin B2 receptor antagonist containing the 1,3,8-triazaspiro[4,5]decan-4-one ring system demonstrated significant and long-lasting inhibition of induced rat paw oedema, suggesting potential in anti-inflammatory treatments (de Campos et al., 1996).

Propiedades

IUPAC Name |

3-phenyl-1,4,9-triazaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-12-11(10-5-2-1-3-6-10)15-13(16-12)7-4-8-14-9-13/h1-3,5-6,14H,4,7-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQAYSKKSSLSOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)NC(=O)C(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

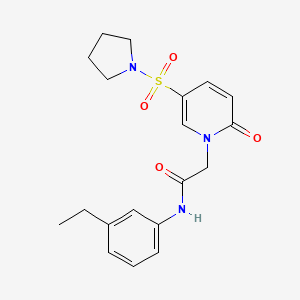

![3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2650357.png)

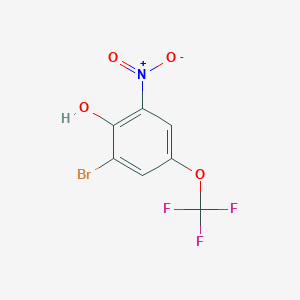

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2650359.png)

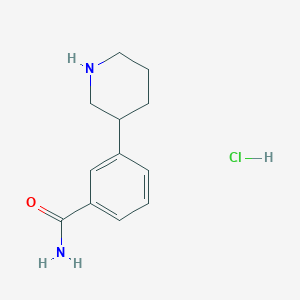

![(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2650364.png)

![3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2650372.png)

![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)